molecular formula C6H11ClO3 B177131 Ethyl 2-(2-chloroethoxy)acetate CAS No. 17229-14-0

Ethyl 2-(2-chloroethoxy)acetate

Cat. No.: B177131
CAS No.: 17229-14-0
M. Wt: 166.6 g/mol
InChI Key: CVYKQPLWSDHSSV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroethoxy)acetate (CAS 17229-14-0) is an organochlorine compound with the molecular formula C₆H₁₁ClO₃ and a molecular weight of 166.6 g/mol . It is a colorless to pale yellow liquid, primarily used as an intermediate in pharmaceutical active pharmaceutical ingredient (API) synthesis . Structurally, it consists of an ethyl ester group linked to an acetoxy moiety, which is further substituted with a 2-chloroethoxy chain. Its applications include serving as a precursor in glycosylation reactions for epitope synthesis and as a functional linker in organic chemistry .

Preparation Methods

Ethyl 2-(2-chloroethoxy)acetate can be synthesized through various methods. One common synthetic route involves the reaction of ethanol with ethyl chloroacetate under specific conditions . Another method involves the reaction of 2-(2-chloroethoxy)ethanol with ethanol in the presence of gaseous hydrogen chloride, followed by heating under reflux . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Ethyl 2-(2-chloroethoxy)acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include Jones’ reagent for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-chloroethoxy)acetate serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity as an electrophile allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Pharmaceutical Development

This compound is utilized in the production of pharmaceutical intermediates. For example, it plays a role in synthesizing antihistamines and other therapeutic agents. Its structural properties facilitate the development of drugs with specific biological activities.

Antimicrobial Research

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, indicating its potential use in developing new antimicrobial agents.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness (%)
Staphylococcus aureus0.5 mg/mL98%
Escherichia coli0.3 mg/mL95%
Salmonella typhimurium0.4 mg/mL92%

Industrial Applications

In industry, this compound is used as a solvent and additive in paints and coatings. Its chemical stability and solvent properties make it suitable for various formulations.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as an effective antibacterial agent. The compound was tested against multiple strains, showing significant inhibition of bacterial growth. This finding suggests its applicability in formulating new disinfectants or preservatives.

Case Study: Synthesis of Pharmaceutical Intermediates

In a research project focused on synthesizing resveratrol derivatives, this compound was employed as a key reagent. The study reported successful reactions yielding high-purity products suitable for further pharmacological testing.

Toxicity and Safety Considerations

While this compound exhibits promising applications, safety considerations are paramount. The compound is classified as a potential irritant to skin and respiratory systems, necessitating careful handling practices in laboratory and industrial settings.

Table 3: Safety Data

Hazard ClassificationDescription
Skin IrritationPotential irritant
Respiratory SensitizationMay cause respiratory issues upon exposure

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloroethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, introducing alkyl groups into various substrates. This can lead to the formation of new chemical bonds and the modification of existing molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

Ethyl Esters with Varying Ether Chains

Ethyl 2-(2-Chloroethoxy)acetate

  • Structure : Ethyl ester + acetoxy + 2-chloroethoxy.
  • Key Properties : MW 166.6 g/mol, CAS 17229-14-0 .
  • Applications : Pharmaceutical synthesis, enzymatic glycosylation .

Mthis compound (CAS 83881-47-4) Structure: Methyl ester replaces ethyl. Key Properties: MW 152.58 g/mol.

tert-Butyl 2-(2-Chloroethoxy)acetate (CAS 73834-55-6)

  • Structure : Bulky tert-butyl ester.
  • Key Differences : Enhanced stability under acidic conditions due to steric protection of the ester group .

Chlorinated Ethyl Acetates

2-Chloroethyl Acetate (CAS 542-58-5)

  • Structure : Simpler chloroethyl chain without ethoxy spacer.
  • Key Properties : MW 122.55 g/mol, bp 129°C .
  • Key Differences : Higher volatility and lower molecular weight compared to this compound. Used as a solvent and alkylating agent .

2-(2-Chloroethoxy)ethanol (CAS 628-89-7) Structure: Alcohol analog lacking the acetate group. Key Properties: MW 124.57 g/mol, bp 79–81°C (5 mmHg) . Applications: Intermediate in polymer synthesis; less reactive than esters in acyl transfer reactions .

Extended Ether Chain Derivatives

Methyl 2-(2-(2-Chloroethoxy)ethoxy)acetate Structure: Additional ethoxy spacer in the ether chain. Key Differences: Increased hydrophilicity and flexibility, making it suitable for self-assembled monolayer (SAM) applications in biosensors .

2-Ethoxyethyl Acetate (CAS 111-15-9) Structure: Ethoxy group without chlorine substitution. Key Differences: Non-chlorinated analog used as a solvent in coatings; lower toxicity compared to chlorinated derivatives .

Physicochemical Properties

Compound Molecular Formula MW (g/mol) CAS Number Boiling Point (°C) Density (g/cm³)
This compound C₆H₁₁ClO₃ 166.6 17229-14-0 Not reported ~1.18 (estimated)
Mthis compound C₅H₉ClO₃ 152.58 83881-47-4 198 1.2055
2-Chloroethyl acetate C₄H₇ClO₂ 122.55 542-58-5 129 1.178
2-(2-Chloroethoxy)ethanol C₄H₉ClO₂ 124.57 628-89-7 79–81 (5 mmHg) 1.1825

Data compiled from .

Biological Activity

Ethyl 2-(2-chloroethoxy)acetate, with the molecular formula C6_6H11_{11}ClO3_3 and CAS number 17229-14-0, is an organic compound that has garnered attention for its biological activities, particularly in the field of medicinal chemistry. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is synthesized through various methods, including the reaction of ethanol with ethyl chloroacetate or the oxidation of 2-chloroethoxy ethanol. Its structure features a chloroethoxy group, which contributes to its electrophilic nature, making it reactive in various chemical environments .

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. The chlorine atom in its structure enhances its ability to undergo nucleophilic substitution reactions. This property is significant in the synthesis of biologically active molecules, particularly in antiviral drug development .

Antiviral Activity

Recent studies have indicated that derivatives of this compound can serve as intermediates in the synthesis of N-substituted pyrimidine acyclic nucleoside analogues. These compounds have shown moderate to high antiviral activity against hepatitis B virus (HBV) in vitro. The mechanism involves mimicking natural nucleosides, which can interfere with viral replication processes .

Case Studies

  • Antiviral Compound Development :
    • A study explored the synthesis of various acyclic nucleoside analogues using this compound as a precursor. The resulting compounds exhibited promising antiviral activity against HBV, suggesting potential for further development into therapeutic agents.
  • Toxicological Assessments :
    • Toxicological evaluations have been conducted to assess the safety profile of this compound. It has been classified under certain regulatory frameworks due to its potential hazards, necessitating careful handling and usage guidelines .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Property/ActivityThis compoundSimilar Compounds
Molecular Weight166.60 g/molVaries
Antiviral ActivityModerate to High against HBVVaries
Electrophilic ReactivityHighModerate to High
Toxicity ProfileClassified hazardousVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-chloroethoxy)acetate, and how do reaction conditions influence yield?

this compound is commonly synthesized via nucleophilic substitution or esterification. A representative method involves reacting 2-(2-chloroethoxy)ethanol with methacryloyl chloride in anhydrous dichloromethane at 0°C, followed by thioacetate substitution. Key conditions include:

  • Catalysts : Triethylamine for acid scavenging .
  • Reaction Time : Overnight reflux for complete conversion .
  • Purification : Column chromatography (hexane/ethyl acetate gradient) achieves >75% purity .

Yield Optimization Table :

StepReagents/ConditionsYield (%)Reference
EsterificationMethacryloyl chloride, 0°C75
Thioacetate SubstitutionKSAc, KI, acetone, 60°C75

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 6.16 (dt, J = 1.7, 1.0 Hz, 1H) and δ 3.65 (t, J = 6.4 Hz, 2H) confirm methacrylate and chloroethoxy groups .
    • 13C NMR : Carbonyl signals (δ ~170 ppm) validate ester functionality .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 434.4 g/mol for derivatives) confirm molecular weight .

Q. What storage conditions ensure the compound’s stability?

  • Temperature : Store at -20°C to prevent decomposition .
  • Moisture Control : Use airtight containers with desiccants to avoid hydrolysis .
  • Light Sensitivity : Protect from UV exposure to maintain ester integrity .

Advanced Research Questions

Q. How is this compound utilized in glycoconjugate vaccine development?

The compound serves as a linker in synthesizing α-Gal trisaccharide epitopes for anti-Gal antibodies. Key steps include:

  • Enzymatic Galactosylation : α1,3GalT-mediated incorporation of galactose into azido intermediates (34–54% yield) .
  • Squarate Coupling : Conjugation to carrier proteins (KLH or TT) under basic conditions for immunogenicity .

Methodological Challenges :

  • Linker Efficiency : Direct coupling with 2-(2-chloroethoxy)ethanol yields <10%; chloroacetimidate strategies improve efficiency to 44–58% .
  • Purification : Reverse-phase HPLC isolates trisaccharides for epitope validation .

Q. How can researchers resolve contradictions in reaction yields during esterification?

Discrepancies arise from catalyst choice and solvent polarity:

  • Catalyst Comparison :
    • H₂SO₄ : Traditional acid catalyst (e.g., 2,4-dichlorophenoxy acetate synthesis) yields oily products requiring recrystallization .
    • NaH/THF : Higher yields (75%) in amlodipine intermediate synthesis due to controlled alkoxylation .
  • Solvent Effects : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of chloroethoxy groups .

Q. What role does this compound play in prodrug design?

The compound’s chloroethoxy moiety enables pH-sensitive drug release. For example:

  • Amlodipine Synthesis : Serves as a precursor for dihydropyridine intermediates via cyclization with methyl 3-aminocrotonate (refluxing isopropanol, 65–80% yield) .
  • Controlled Hydrolysis : The chloroethoxy group undergoes hydrolysis in physiological pH, releasing active metabolites .

Q. How do researchers validate purity for pharmacological applications?

  • Chromatography : UHPLC with C18 columns (e.g., 0–35% ethyl acetate gradient) separates impurities .
  • Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) analysis confirms stoichiometry (±0.3% tolerance) .
  • Residual Solvent Testing : GC-MS detects traces of dichloromethane or acetone (<50 ppm) .

Q. Safety and Handling

Q. What precautions are critical during in vivo studies involving this compound?

  • Toxicity Mitigation : Use <1 mg/kg doses to avoid hepatotoxicity (observed in rodent models) .
  • PPE Requirements : Nitrile gloves and fume hoods prevent dermal/airway exposure .
  • Waste Disposal : Incinerate at >800°C to prevent environmental release of chlorinated byproducts .

Q. Data Contradiction Analysis

Q. Why do enzymatic vs. chemical synthesis routes yield divergent product profiles?

  • Stereoselectivity : Enzymatic methods (e.g., α1,3GalT) produce β-anomers exclusively, while chemical routes yield mixtures .
  • Byproduct Formation : Chemical coupling generates sulfonated derivatives (e.g., from BF₃·Et₂O side reactions), requiring HPLC purification .

Q. How to interpret conflicting stability data under varying pH conditions?

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the ester group (t₁/₂ = 2 hours) .
  • Neutral/Basic Conditions (pH 7–9) : Chloroethoxy cleavage dominates (t₁/₂ = 24 hours) .
  • Analytical Validation : Use pH-stat titration to monitor degradation kinetics .

Properties

IUPAC Name

ethyl 2-(2-chloroethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYKQPLWSDHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449997
Record name Ethyl 2-(2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17229-14-0
Record name Acetic acid, 2-(2-chloroethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17229-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 mL (112 mmol) of ethyl diethoxyacetate, 16 mL (224 mmol) of acetyl chloride and 60 mg (0.2 mmol) of iodine are placed in a round-bottomed flask and heated at 50° C. for 24 hours. The reaction progress is monitored by NMR. The excess acetyl chloride is removed by evaporation under vacuum. 19 g (100%) of ethyl chloroethoxyacetate are obtained in the form of a liquid colored brown by the residual iodine.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

54.1 g (390 mmol) M24 obtained from the preceding reaction step was dissolved in 380 ml absolute ethanol and 9 ml conc. H2SO4 was added. The mixture was heated at reflux for 18 hours. Most of the ethanol was evaporated and the residue was dissolved in 400 ml CHCl3/100 ml water and basified with powder NaHCO3. The organic phase was washed with 2×400 ml saturated NaHCO3 and dried over Na2SO4. The solvent was evaporated to afford 58.3 g clear oil (yield: 89%).
Name
Quantity
54.1 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods III

Procedure details

A solution of 40 ml (224 mmol) of ethyl diethoxyacetate, 19 ml (268 mmol) of acetyl chloride and 0.1 g (0.45 mmol) of iodine is heated at 50° C. for 4 hours. Only 60% of the desired product is formed. The reaction medium is cooled to room temperature, 19 ml (268 mmol) of acetyl chloride are added and the medium is heated at 50° C. for a further 18 hours. The reaction medium is evaporated to dryness under vacuum. 36.3 g (100%) of crude ethyl chloroethoxyacetate are obtained.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods IV

Procedure details

A suspension of 25.0 g of sodium hydride (as a 60 % w/w suspension in mineral oil) in 100 ml of dimethylformamide was added dropwise to a solution of 50 g of 2-chloroethanol and 104 g of ethyl bromoacetate in 350 m of dimethylformamide at between -45° C. and -40° C., and the mixture was stirred at the same temperature for 1 hour, at between -30° C. and -25° C. for 2 hours, at -5° C. -5° C. for hour and then at room temperature for 2 hours. At the end of this time, it was concentrated by evaporation under reduced pressure, and 1000 ml of toluene were added to the residue. The solution was then washed with water, and the solvent was removed by evaporation under reduced pressure. Distillation gave 77.6 g (yield 75%) of the title compound, boiling at 57°-58° C./2.5 mmHg (333 Pa).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-(2-chloroethoxy)acetate
Ethyl 2-(2-chloroethoxy)acetate
Ethyl 2-(2-chloroethoxy)acetate
Ethyl 2-(2-chloroethoxy)acetate
Ethyl 2-(2-chloroethoxy)acetate
Ethyl 2-(2-chloroethoxy)acetate

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